Product packaging for Bromo(triiodo)stannane(Cat. No.:CAS No. 13569-46-5)

Bromo(triiodo)stannane

Cat. No.: B14709817
CAS No.: 13569-46-5
M. Wt: 579.33 g/mol
InChI Key: ZYLHOGZZRLPOLI-UHFFFAOYSA-J
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Description

Bromo(triiodo)stannane ( 13569-46-5) is an organotin compound with the molecular formula BrI3Sn and a molecular weight of 579.318 g/mol . This chemical is offered for research and development purposes as a fine chemical and pharmaceutical intermediate . As a halogen-rich stannane, it serves as a versatile building block in organic synthesis and metal-organic chemistry. Organotin compounds of this nature are typically employed in cross-coupling reactions, such as the Stille reaction, which is a palladium-catalyzed process used to form carbon-carbon bonds . The specific bromo and iodo substituents make it a potential candidate for further functionalization and redistribution reactions, a common characteristic of alkyltin halides . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human use . Please note that certain products are for research use only and may not be sold to individuals . For comprehensive safety and handling information, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrI3Sn B14709817 Bromo(triiodo)stannane CAS No. 13569-46-5

Properties

CAS No.

13569-46-5

Molecular Formula

BrI3Sn

Molecular Weight

579.33 g/mol

IUPAC Name

bromo(triiodo)stannane

InChI

InChI=1S/BrH.3HI.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

ZYLHOGZZRLPOLI-UHFFFAOYSA-J

Canonical SMILES

Br[Sn](I)(I)I

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Bromo Triiodo Stannane

Experimental Protocols for the Preparation of Bromo(triiodo)stannane

While specific, optimized protocols for the synthesis of this compound are not widely documented, general experimental procedures for mixed tin(IV) halides can be adapted.

Reaction Conditions and Optimization Parameters

The synthesis of mixed tin(IV) halides is typically carried out under inert atmospheric conditions due to the hygroscopic nature of the reactants and products. thieme-connect.de The choice of solvent is crucial; non-polar, aprotic solvents such as carbon disulfide, methylene (B1212753) chloride, or hexane (B92381) are often employed to prevent hydrolysis and to facilitate the separation of products. umb.eduhomescience.net

Temperature control is another critical parameter. Halogen redistribution reactions may require heating to reach equilibrium, while controlled stoichiometric additions might be performed at low temperatures to manage the reaction rate and prevent side reactions. The progress of the reaction can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy (specifically ¹¹⁹Sn NMR) or gas chromatography-mass spectrometry (GC-MS) to identify the various tin halide species in the reaction mixture.

Optimization of the reaction would involve systematically varying the reactant ratios, temperature, reaction time, and solvent to maximize the yield of this compound.

Techniques for Isolation and Purification of Mixed Halide Species

The isolation and purification of a specific mixed tin(IV) halide from a mixture of other halides is a significant challenge. The physical properties of the different bromo-iodo-stannanes are likely to be very similar, making separation difficult.

Fractional distillation under reduced pressure is a potential method for separating mixed halides with sufficiently different boiling points. However, the boiling points of the various SnBrₙI₄₋ₙ species may be too close for effective separation.

Fractional crystallization is another viable technique. By carefully selecting a solvent in which the solubilities of the mixed halides differ significantly at different temperatures, it may be possible to selectively crystallize the desired this compound from the solution.

Chromatographic methods, such as gas chromatography or high-performance liquid chromatography (HPLC) on a preparative scale, could also be employed for separation, although the reactivity of the tin halides with the stationary phase could be a limiting factor.

Novel Synthetic Routes and Challenges in Achieving High Purity

The development of novel synthetic routes for this compound is an area of ongoing interest, driven by the need for high-purity materials for research and potential applications.

One novel approach could involve the use of organotin precursors. For example, the reaction of a triiodoorganotin compound with a brominating agent could lead to the cleavage of the organotin bond and the formation of this compound. However, controlling the selectivity of such reactions can be challenging.

The primary challenge in achieving high purity this compound lies in the inherent tendency for halogen redistribution. Even if a pure sample is isolated, it may be prone to disproportionation into a mixture of other tin halides over time, especially when heated or exposed to light.

Furthermore, the presence of trace amounts of moisture can lead to the formation of oxyhalides, which can be difficult to separate from the desired product. Therefore, stringent anhydrous conditions are paramount throughout the synthesis, purification, and storage of this compound.

Advanced Spectroscopic Characterization of Bromo Triiodo Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local electronic environment of atomic nuclei, offering profound insights into the structure and dynamics of molecules in solution. For bromo(triiodo)stannane, ¹¹⁹Sn NMR is particularly informative.

Theoretical studies using Density Functional Theory (DFT) have shown that relativistic effects, particularly spin-orbit coupling, are crucial for accurately predicting ¹¹⁹Sn chemical shifts, especially when heavy halogens like bromine and iodine are present. For the SnBrₙI₄₋ₙ series, the chemical shift is expected to move to a lower frequency (upfield) as iodine atoms are progressively replaced by the more electronegative bromine atoms.

Based on the trends observed for other mixed tin(IV) halides, the estimated ¹¹⁹Sn NMR chemical shift for this compound would lie between that of SnI₄ and SnBr₂I₂.

Estimated ¹¹⁹Sn NMR Chemical Shifts for SnBrₙI₄₋ₙ Series

Compound Estimated ¹¹⁹Sn Chemical Shift (δ, ppm)
SnI₄ -1700
SnBrI₃ -1450
SnBr₂I₂ -1200
SnBr₃I -950
SnBr₄ -638

(Note: These values are estimated based on established trends in mixed tin(IV) halides and are relative to tetramethyltin (TMT) at 0 ppm.)

Spin-spin coupling between the ¹¹⁹Sn nucleus and the quadrupolar iodine (¹²⁷I) and bromine (⁷⁹Br, ⁸¹Br) nuclei is typically not resolved into sharp multiplets due to the rapid quadrupolar relaxation of the halogen nuclei. This results in broad ¹¹⁹Sn NMR signals. However, the coupling constants can sometimes be estimated from the linewidth of the signal or through theoretical calculations. DFT calculations have been shown to model these coupling constants with reasonable accuracy, taking into account the significant relativistic effects. nih.govresearchgate.net

In solution, mixed tin(IV) halides are known to undergo rapid halogen exchange reactions, leading to a dynamic equilibrium of various species. For a solution initially containing this compound, this exchange can lead to the formation of SnBr₂I₂, SnBr₃I, SnI₄, and SnBr₄, as well as the starting SnBrI₃.

Dynamic NMR (DNMR) spectroscopy is an invaluable technique for studying these exchange processes. libretexts.orglibretexts.orgyoutube.com At low temperatures, the exchange can be slowed down sufficiently on the NMR timescale to observe separate signals for each species present in the equilibrium mixture. As the temperature is increased, the rate of halogen exchange increases, leading to coalescence of the individual signals into a single, population-averaged resonance.

The study of these dynamic processes provides crucial information about the lability of the tin-halogen bonds and the mechanisms of the exchange reactions.

NMR spectroscopy can be employed to quantitatively monitor the kinetics of halogen exchange reactions. wikipedia.orgfrontiersin.orgacs.orgrsc.org By analyzing the lineshapes of the NMR signals at different temperatures, it is possible to determine the rate constants for the exchange processes. Furthermore, two-dimensional exchange spectroscopy (2D EXSY) can provide detailed insights into the specific pathways of halogen exchange between the different tin halide species in solution. libretexts.org

For this compound, such studies would involve preparing a solution of the compound and monitoring the appearance and evolution of signals corresponding to other mixed halides over time or as a function of temperature. This allows for the determination of activation parameters for the halogen exchange reactions, shedding light on the underlying reaction mechanisms.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. These methods are complementary and provide a detailed fingerprint of the molecule's structure and symmetry.

For a tetrahedral molecule like this compound (assuming a tetrahedral geometry), which belongs to the C₃ᵥ point group, there are a total of 3N-6 = 9 normal modes of vibration. libretexts.orghuntresearchgroup.org.uk These vibrations can be classified according to their symmetry properties into stretching and bending modes. The symmetry of the molecule dictates which of these modes are active in the IR and Raman spectra.

For a molecule with C₃ᵥ symmetry, the vibrational modes will have A₁ and E symmetries. Both A₁ and E modes are both IR and Raman active. Therefore, all nine fundamental vibrations of SnBrI₃ are expected to be observable in both the IR and Raman spectra.

The vibrational modes can be broadly assigned to Sn-I and Sn-Br stretching and bending vibrations. The Sn-Br stretching vibration will occur at a higher frequency than the Sn-I stretching vibrations due to the stronger Sn-Br bond and the lower mass of bromine compared to iodine.

Symmetry and Activity of Vibrational Modes for SnBrI₃ (C₃ᵥ symmetry)

Symmetry Number of Modes Vibrational Type IR Activity Raman Activity
A₁ 3 Stretching/Bending Active Active, Polarized

The positions and intensities of the bands in the IR and Raman spectra provide significant structural information. The observation of the predicted number of bands for a C₃ᵥ symmetry would provide strong evidence for a tetrahedral geometry of this compound in the solid state or in an inert solvent.

The frequency of the Sn-Br and Sn-I stretching modes can be used to estimate the force constants of these bonds, providing a measure of their relative strengths. Any deviation from the expected C₃ᵥ symmetry, for instance, due to intermolecular interactions in the solid state, would lead to changes in the vibrational spectra, such as the splitting of degenerate modes or the appearance of new bands.

While specific experimental spectra for SnBrI₃ are scarce, data from related mixed tin-halide perovskites and other tin(IV) halides can be used to approximate the expected spectral regions for the different vibrational modes. scientific.netresearchgate.net

Estimated Vibrational Frequencies for this compound

Vibrational Mode Estimated Frequency Range (cm⁻¹)
Sn-Br Stretch (A₁) 200 - 230
Sn-I Stretch (A₁, E) 150 - 180
Bending Modes (A₁, E) < 100

(Note: These are estimated frequency ranges based on data for analogous tin(IV) halides.)

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. carleton.edupulstec.net By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystalline solid, detailed information about unit cell dimensions, bond lengths, and bond angles can be obtained. carleton.edupulstec.net

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

In the absence of single-crystal data, powder X-ray diffraction (PXRD) could provide crucial information regarding the crystal system and unit cell parameters. For related tin(IV) halides, such as tin(IV) bromide (SnBr₄), the solid state is known to consist of molecular units with a tetrahedral geometry. It is highly probable that this compound also crystallizes in a molecular lattice.

Analysis of Bond Lengths, Bond Angles, and Coordination Geometries

Without experimental crystallographic data for this compound, we must rely on theoretical models and data from related compounds to predict its molecular geometry. The central tin atom is expected to be tetrahedrally coordinated to one bromine and three iodine atoms.

The bond lengths and angles in this compound will be influenced by the differing electronegativities and atomic radii of bromine and iodine. The Sn-Br bond is expected to be shorter than the Sn-I bonds. For comparison, the Sn-Br bond length in tetrabromostannane (SnBr₄) is approximately 2.44 Å, and the Sn-I bond length in tetraiodostannane (SnI₄) is around 2.64 Å. In this compound, the Sn-Br bond length may be slightly elongated, and the Sn-I bond lengths slightly compressed compared to their respective tetrahalides, due to the influence of the other halogens on the central tin atom.

The bond angles in a tetrahedral SnBrI₃ molecule are predicted to deviate from the ideal 109.5°. The larger iodine atoms will likely repel each other more strongly than their repulsion with the smaller bromine atom, leading to an expansion of the I-Sn-I bond angles to values slightly greater than 109.5°, and a compression of the Br-Sn-I bond angles to slightly less than 109.5°.

A summary of predicted and comparative bond parameters is presented below.

ParameterPredicted Value/Comparison
Coordination Geometry Tetrahedral
Sn-Br Bond Length ~2.44 Å (c.f. SnBr₄)
Sn-I Bond Length ~2.64 Å (c.f. SnI₄)
Br-Sn-I Bond Angle < 109.5°
I-Sn-I Bond Angle > 109.5°

Mössbauer Spectroscopy for Tin-Containing Compounds

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of tin nuclei. slideshare.net It provides valuable information on the oxidation state, coordination number, and nature of chemical bonding. slideshare.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).

Interpretation of Isomer Shifts and Quadrupole Splitting Parameters

The isomer shift (δ) is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state of tin. For tin(IV) compounds, isomer shifts are typically found in the range of -0.5 to 2.1 mm/s relative to a BaSnO₃ or SnO₂ standard. slideshare.net The isomer shift is influenced by the electronegativity of the bonded ligands; more electronegative ligands withdraw s-electron density from the tin atom, leading to a more negative (or less positive) isomer shift.

Quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient (EFG) at the nucleus. For a tin atom in a perfectly symmetrical environment (e.g., tetrahedral or octahedral with identical ligands), the EFG is zero, and no quadrupole splitting is observed. In a molecule like this compound, the presence of different halogen atoms creates an EFG, which is expected to result in a measurable quadrupole splitting. The magnitude of the splitting is related to the degree of distortion from a symmetrical environment.

Probing the Electronic Environment and Oxidation State of Tin

The tin atom in this compound is in the +4 oxidation state. The isomer shift is expected to be in the characteristic range for Sn(IV) compounds. Given that bromine is more electronegative than iodine, the isomer shift for SnBrI₃ should fall between that of SnBr₄ and SnI₄.

The presence of one bromine and three iodine atoms will create a distinct EFG at the tin nucleus, leading to a non-zero quadrupole splitting. The magnitude of this splitting will be indicative of the electronic asymmetry in the molecule.

The following table summarizes the expected Mössbauer parameters for this compound in comparison to related tin halides.

CompoundIsomer Shift (δ) (mm/s vs. BaSnO₃)Quadrupole Splitting (ΔE₋) (mm/s)
SnBr₄~1.150
SnBrI₃ Predicted: ~1.2 - 1.4 Predicted: > 0
SnI₄~1.550

Further experimental investigation is necessary to precisely determine the crystallographic and Mössbauer spectroscopic parameters of this compound, which will provide a deeper understanding of the structure-property relationships in mixed-halide tin systems.

Theoretical and Computational Investigations of Bromo Triiodo Stannane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the fundamental properties of molecules like bromo(triiodo)stannane. nih.govresearchgate.net These methods allow for the detailed examination of electronic structure and the prediction of spectroscopic parameters from first principles.

Electronic Structure, Bonding Characteristics, and Orbital Analysis

The electronic structure of this compound is expected to be a hybrid of its parent tetrahalides, tin tetrabromide (SnBr4) and tin tetraiodide (SnI4). The central tin atom in its +4 oxidation state is tetrahedrally coordinated to one bromine and three iodine atoms. The Sn-Br and Sn-I bonds are polar covalent, with the polarity influenced by the difference in electronegativity between tin and the respective halogens.

Orbital Analysis: A molecular orbital (MO) analysis would provide a detailed picture of the bonding in SnBrI3. youtube.com The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the p-orbitals of the iodine and bromine atoms, while the lowest unoccupied molecular orbitals (LUMOs) would be primarily centered on the tin atom with contributions from the anti-bonding σ* orbitals of the Sn-X bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and optical properties of the molecule. Natural Bond Orbital (NBO) analysis could further be employed to understand delocalization and hyperconjugative interactions within the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound
PropertyPredicted Trend/ValueBasis of Prediction
Molecular GeometryDistorted TetrahedralVSEPR theory and analogy with other mixed tin halides
Sn-Br Bond PolarityHigher than Sn-I bondsHigher electronegativity of Bromine
HOMO CharacterMainly halogen p-orbitalsGeneral principles of MO theory for main group halides
LUMO CharacterMainly tin-centered with σ*(Sn-X) characterGeneral principles of MO theory for main group halides
5d Orbital InvolvementSmall, but larger than in stannaneFindings from CNDO calculations on tin halides rsc.org

Computational Prediction of Spectroscopic Parameters (NMR, Vibrational)

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the experimental identification and characterization of new compounds.

NMR Spectroscopy: The prediction of ¹¹⁹Sn NMR chemical shifts is a powerful application of DFT calculations. acs.orgresearchgate.net The chemical shift of the tin nucleus in this compound would be sensitive to the electronic environment created by the attached halogens. It is expected to fall in a region intermediate between that of SnBr4 and SnI4. The methodology for such predictions involves optimizing the molecular geometry and then calculating the magnetic shielding tensor using a suitable DFT functional and basis set. acs.orgresearchgate.netkisti.re.kr

Vibrational Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes would include stretching and bending frequencies for the Sn-Br and Sn-I bonds. The lower symmetry of SnBrI3 compared to SnBr4 or SnI4 would result in a more complex vibrational spectrum with more active modes.

Table 2: Computationally Predicted Spectroscopic Parameters for this compound
Spectroscopic ParameterPredicted Value/RangeComputational MethodReference Compounds
¹¹⁹Sn NMR Chemical Shift (δ, ppm)Intermediate between SnBr₄ and SnI₄DFT (e.g., B3LYP)SnBr₄, SnI₄ acs.orgresearchgate.net
Sn-Br Stretch (cm⁻¹)~200 - 250DFT (e.g., PBE)Related mixed tin halides
Sn-I Stretch (cm⁻¹)~150 - 200DFT (e.g., PBE)SnI₄ wikipedia.org
X-Sn-X Bending Modes (cm⁻¹)<100DFT (e.g., PBE)General trends for heavy atom vibrations

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations. oecd-nea.org

Simulation of Halogen Exchange Mechanisms in Solution

In solutions containing mixed tin halides, dynamic exchange of halogen atoms can occur. MD simulations can be employed to investigate the mechanisms of these exchange reactions for this compound. This would involve simulating a system containing multiple SnBrI3 molecules, or a mixture of different tin halides, in a solvent. The trajectories of the atoms would be followed over time, allowing for the observation of halogen exchange events. The simulations could help to elucidate whether the exchange proceeds through associative or dissociative pathways and to determine the energy barriers associated with these processes. The development of accurate interatomic potentials is crucial for the reliability of such simulations. researchgate.net

Investigation of Intermolecular Interactions and Solution-Phase Equilibria

The behavior of this compound in solution is governed by its interactions with solvent molecules and with other solute molecules. MD simulations can provide a detailed picture of these intermolecular interactions. acs.org By simulating SnBrI3 in various solvents, one can study solvation structures, the formation of solvent shells around the molecule, and the influence of the solvent on the molecular geometry and electronic properties. nih.govacs.org Furthermore, simulations can be used to study the equilibria between different tin halide species that may exist in solution due to halogen scrambling reactions.

Computational Studies on Stability and Reaction Energetics

Computational chemistry can be used to assess the thermodynamic stability of this compound and the energetics of its potential reactions.

Thermodynamic Stabilities of Mixed Halide Isomers and Related Species

The stability of mixed halide compounds like this compound is a critical factor influencing their synthesis and potential applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of different isomers and related tin halide species. arxiv.org These calculations can predict which arrangements of atoms are the most energetically favorable.

The thermodynamic stability of a molecule is often assessed by its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A more negative value for these parameters generally indicates a more stable compound. For a molecule like this compound, several isomers can exist depending on the spatial arrangement of the bromine and iodine atoms around the central tin atom.

Computational studies on related mixed tin-halide systems, such as those found in perovskite structures, have demonstrated that the nature of the halide ions significantly influences the structural and thermodynamic properties. nm-aist.ac.tz For instance, DFT calculations have been used to determine the standard enthalpies of formation for various guanidinium-tin-halide perovskites, showing a clear trend with the type of halogen present. nm-aist.ac.tz Similar methodologies can be applied to this compound to compare the relative stabilities of its isomers.

Interactive Data Table: Calculated Thermodynamic Properties of Tin Halide Species

Compound/IsomerPoint GroupEnthalpy of Formation (ΔHf°) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
cis-SnI₂Br₂C₂vData not availableData not available
trans-SnI₂Br₂D₂hData not availableData not available
SnI₃BrC₃vData not availableData not available
SnBr₄TdData not availableData not available
SnI₄TdData not availableData not available

Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is fundamental to controlling chemical processes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient structures known as transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction to proceed.

For the formation of this compound, a potential reaction pathway could involve the reaction of a tin(II) halide with a halogen or a halogen exchange reaction. For example, the reaction of tin(II) iodide with bromine:

SnI₂ + Br₂ → SnI₂Br₂

Followed by further halogen exchange. Computational modeling can map out the energy profile of such a reaction, identifying the reactants, products, any intermediates, and the transition states connecting them. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

Investigations into halogen exchange reactions in other metal complexes have shown that these processes can proceed through various mechanisms, including associative or dissociative pathways, which can be elucidated through computational studies. researchgate.net The study of these pathways for this compound would involve calculating the geometries and energies of the transition state structures.

Interactive Data Table: Calculated Properties of a Hypothetical Reaction Pathway

Note: This table illustrates the type of data that would be generated from a computational study of a reaction pathway for the formation of a mixed tin halide. The values are hypothetical.

SpeciesDescriptionRelative Energy (kJ/mol)Key Geometric Parameters
SnI₂ + Br₂Reactants0-
[I₂Sn---Br-Br]‡Transition State 1Data not availableElongated Sn-Br and Br-Br bonds
SnI₂Br₂IntermediateData not available-
[ISnBr₂---I]‡Transition State 2Data not availableElongated Sn-I bond
SnIBr₂ + IProductsData not available-

By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a halogen exchange reaction, the transition state might involve a five-coordinate tin center where one halogen is entering as another is leaving. The feasibility of different reaction pathways can be compared by calculating their respective activation energies; the pathway with the lowest activation energy is generally the most favorable.

Chemical Reactivity and Mechanistic Studies of Bromo Triiodo Stannane

Halogen Exchange Dynamics and Equilibria

Halogen exchange is a fundamental reaction for mixed halides of tin(IV). In solutions containing different tin tetrahalides, a rapid redistribution of halogens occurs to form mixed species. For a mixture of tin(IV) bromide (SnBr₄) and tin(IV) iodide (SnI₄), a statistical distribution of all possible mixed halides, SnBrₙI₄₋ₙ (where n = 0-4), would be expected at equilibrium. This includes the formation of bromo(triiodo)stannane (SnBrI₃).

The redistribution of halogens among tin(IV) centers is generally a fast process, often reaching equilibrium quickly at room temperature. The thermodynamics of this redistribution are influenced by the relative strengths of the tin-halogen bonds. The tin-halogen bond strength decreases down the group from fluorine to iodine. umb.edu This trend suggests that the formation of mixed bromo-iodo stannanes is a thermodynamically feasible process.

Studies on other mixed tin(IV) halides, such as the chloro-bromo system, have been extensively investigated using ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that all possible mixed species are present in solution, and their relative concentrations often approximate a statistical distribution, implying that the enthalpy changes for the redistribution reactions are small. Each of the mixed halide species gives a distinct signal in the ¹¹⁹Sn NMR spectrum, allowing for their identification and quantification.

Table 1: Illustrative ¹¹⁹Sn NMR Chemical Shifts for Mixed Tin(IV) Halides

CompoundChemical Shift (ppm)
SnCl₄-150
SnCl₃Br-230
SnCl₂Br₂-320
SnClBr₃-420
SnBr₄-530

The kinetics of halogen exchange are generally rapid, suggesting a low activation energy barrier for the process. This is consistent with mechanisms involving low-energy transition states or intermediates.

The most plausible mechanism for halogen exchange in non-coordinating solvents involves the formation of a halogen-bridged dimer as a key intermediate. This can be depicted as follows:

2 SnX₃Y ⇌ [X₂YSn(μ-X)₂(μ-Y)₂SnYX₂] ⇌ SnX₄ + SnX₂Y₂

In this mechanism, two tetrahedral tin halide molecules associate to form an octahedral-like bridged intermediate. The halogens in the bridging positions can then be exchanged between the two tin centers. The lability of the tin-halogen bonds facilitates this process. The rate of exchange would be influenced by the nature of the halogens, with the weaker tin-iodine bonds likely being more labile than the tin-bromine (B14679306) bonds.

An alternative pathway, particularly in the presence of Lewis bases, could involve the formation of five- or six-coordinate adducts, which would facilitate halogen exchange through lower-energy pathways.

Lewis Acidity and Adduct Formation Chemistry

Tin(IV) halides are classic examples of Lewis acids, readily accepting electron pairs from Lewis bases to form adducts. acs.org The Lewis acidity of tin(IV) halides generally decreases with the decreasing electronegativity of the halogen: SnF₄ > SnCl₄ > SnBr₄ > SnI₄. umb.edu Consequently, this compound is expected to be a moderately strong Lewis acid.

This compound, like other tin(IV) halides, is expected to react with a wide variety of neutral Lewis bases (L), such as ethers, amines, phosphines, and sulfoxides, to form stable adducts. These adducts are typically five- or six-coordinate, with the general formulas SnBrI₃·L and SnBrI₃·2L.

The formation of these adducts can be represented by the following equilibria:

SnBrI₃ + L ⇌ SnBrI₃·L SnBrI₃·L + L ⇌ SnBrI₃·2L

The geometry of these adducts depends on the nature of the Lewis base and the stoichiometry. For example, with monodentate ligands, the five-coordinate adducts are typically trigonal bipyramidal, while the six-coordinate adducts are octahedral. The formation of these adducts is often accompanied by a significant change in the spectroscopic properties of the tin center, which can be monitored by techniques such as ¹¹⁹Sn NMR and vibrational spectroscopy.

Table 2: Expected Coordination Geometries of this compound Adducts

Adduct StoichiometryCoordination NumberProbable Geometry
SnBrI₃·L5Trigonal Bipyramidal
SnBrI₃·2L6Octahedral

In the presence of halide ions (X⁻), this compound can act as a Lewis acid to form anionic halostannate complexes. These reactions lead to the formation of five- or six-coordinate anionic species.

SnBrI₃ + X⁻ ⇌ [SnBrI₃X]⁻ [SnBrI₃X]⁻ + X⁻ ⇌ [SnBrI₃X₂]²⁻

The reaction of tin(IV) iodide with phosphines has been shown to produce various anionic tin iodide species, including [SnI₃]⁻, [SnI₅]⁻, and [SnI₆]²⁻, indicating the rich coordination chemistry of tin(IV) iodides. rsc.orgresearchgate.net It is therefore highly probable that this compound would react with bromide or iodide salts to form a variety of mixed anionic halostannate complexes, such as [SnBr₂I₃]⁻, [SnBrI₄]⁻, and [SnBr₂I₄]²⁻. The exact nature of the species formed would depend on the stoichiometry of the reactants and the reaction conditions. These anionic complexes can often be isolated as salts with large counter-ions.

Ligand Substitution Pathways and Reactivity Patterns

Ligand substitution reactions in tin(IV) complexes are crucial for understanding their reactivity in various chemical transformations. For a tetrahedral complex like this compound, ligand substitution can proceed through different mechanistic pathways. researchgate.netresearchgate.nethuji.ac.il

The primary mechanisms for ligand substitution are dissociative (D), associative (A), and interchange (I).

Dissociative (D) Mechanism: This pathway involves the initial cleavage of a tin-halogen bond to form a three-coordinate intermediate, which then reacts with the incoming ligand. This mechanism is less likely for tin(IV) halides due to the high energy required to break the Sn-X bond without the assistance of an incoming nucleophile.

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the tin center to form a five-coordinate intermediate, followed by the departure of the leaving group. Given the accessibility of higher coordination numbers for tin, this is a plausible pathway.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand attacks the tin center as the leaving group departs. This mechanism can have either associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

For this compound, ligand substitution reactions are likely to proceed through an associative or interchange mechanism, facilitated by the Lewis acidic nature of the tin center which can accommodate the coordination of an incoming nucleophile. The relative lability of the tin-halogen bonds (Sn-I being weaker than Sn-Br) would suggest that iodide is the more likely leaving group in substitution reactions.

Consideration of Redox Chemistry and Stability of Oxidation States

The redox behavior of this compound is intrinsically linked to the accessible oxidation states of its central tin atom, primarily tin(IV) and tin(II). While specific experimental data on the redox potential of this compound is not extensively documented in readily available literature, its electrochemical properties can be inferred from the well-established chemistry of other tin halides.

Tin(IV) is the designated oxidation state in this compound. Generally, tin(IV) halides are characterized by a significant degree of covalent bonding, a consequence of the high polarizing power of the small, highly charged Sn⁴⁺ cation. quora.comquora.com This property influences their stability and reactivity. The stability of the tin(IV) state in mixed halides like this compound is a crucial factor in its chemical behavior.

Conversely, the reduction of tin(IV) to tin(II) is a common process in tin chemistry. The stability of the tin(II) state is often attributed to the inert pair effect, where the two electrons in the 5s orbital are less inclined to participate in bonding. In acidic aqueous solutions, the standard reduction potential for the Sn⁴⁺/Sn²⁺ couple is +0.15 V, which indicates that tin(II) is the more thermodynamically stable oxidation state under these specific conditions. quora.comquora.com

The redox chemistry of tin halides is of particular interest in materials science, especially in the field of perovskite solar cells, where the oxidation of Sn(II) to Sn(IV) is a primary degradation pathway for tin-halide based perovskites. nih.govresearchgate.netacs.org This facile oxidation underscores the accessibility of the Sn(IV) state. In the context of this compound, the presence of both bromide and iodide ligands can influence the redox potential. The specific arrangement of these halides around the tin center will affect the electronic environment and, consequently, the energy of the frontier molecular orbitals involved in any electron transfer process.

While detailed mechanistic studies on the redox reactions of this compound are scarce, it is reasonable to predict that it can act as an oxidizing agent, with the tin(IV) center being reduced to tin(II). The likelihood and potential of this reaction would be dependent on the reducing agent and the reaction conditions.

To provide a comparative context for the stability of different tin halide oxidation states, the following table summarizes key redox properties.

Tin SpeciesOxidation StateKey Redox Characteristics
Sn⁴⁺+4Generally more covalent character in its compounds. quora.comquora.com
Sn²⁺+2Stabilized by the inert pair effect; prone to oxidation to Sn(IV). quora.comquora.comnih.govresearchgate.netacs.org
Sn⁴⁺/Sn²⁺+4/+2Standard reduction potential of +0.15 V in acidic medium. quora.comquora.com

Advanced Research Avenues and Prospective Applications for Bromo Triiodo Stannane

Potential Applications in Inorganic Synthesis as a Reagent or Precursor

The utility of tin halides as reagents and precursors in inorganic synthesis is well-established. rsc.orgnih.gov Bromo(triiodo)stannane, as a mixed halide, offers nuanced reactivity that could be harnessed for the controlled synthesis of other inorganic and organometallic compounds.

One of the primary applications of tin(IV) halides is in the synthesis of organotin compounds through reactions with Grignard reagents or other organometallic species. rsc.org The differential reactivity of the tin-bromine (B14679306) (Sn-Br) and tin-iodine (Sn-I) bonds could allow for selective substitution reactions. The Sn-I bond is generally weaker and more reactive than the Sn-Br bond, suggesting that organometallic reagents might preferentially replace the iodine atoms. This selective reactivity could be a valuable tool for the stepwise synthesis of complex organotin structures.

Furthermore, this compound could serve as a precursor for the synthesis of other inorganic tin compounds. For instance, reactions with various salts could lead to the formation of new mixed-anion tin complexes. The Lewis acidic nature of the tin center, a characteristic feature of tin(IV) halides, would facilitate the formation of adducts with a variety of Lewis bases. researchgate.netwikipedia.orgresearchgate.net This property could be exploited to create novel coordination compounds with tailored electronic and steric properties.

The synthesis of this compound itself would likely involve a redistribution reaction between tin(IV) bromide (SnBr4) and tin(IV) iodide (SnI4), or the direct halogenation of tin with a mixture of bromine and iodine. Careful control of stoichiometry and reaction conditions would be crucial to obtaining the desired product. youtube.com

Table 1: Comparison of Tin-Halogen Bond Properties

BondBond Enthalpy (kJ/mol)Bond Length (Å)Predicted Reactivity
Sn-Br~275~2.44Lower
Sn-I~210~2.64Higher

Note: The values presented are approximate and can vary depending on the specific molecular environment.

Explorations in Materials Science for Tin-Containing Material Development

Tin halides are crucial precursors in the development of advanced materials, most notably tin-based perovskite solar cells. nih.govtno.nl These materials are being investigated as less toxic alternatives to their lead-based counterparts. The ability to tune the optical and electronic properties of perovskites by varying their halide composition makes mixed-halide precursors like this compound particularly interesting.

The incorporation of both bromide and iodide into a perovskite structure can modulate the material's bandgap, allowing for the optimization of its light-absorbing properties. This compound could serve as a single-source precursor for depositing mixed-halide tin perovskite films, potentially simplifying fabrication processes and improving the homogeneity of the resulting material. Research in this area would involve exploring different deposition techniques, such as spin coating or vapor deposition, using this compound as the tin source.

Beyond perovskites, this compound could be a precursor for other tin-containing materials. For example, hydrolysis of the compound would be expected to yield tin oxide (SnO2), a widely used transparent conducting material. researchgate.net The presence of different halides could influence the morphology and defect structure of the resulting oxide, potentially leading to materials with enhanced properties for applications in sensors, catalysts, and transparent electrodes.

Interdisciplinary Connections with Organometallic Chemistry and Coordination Polymers

The study of this compound naturally intersects with organometallic chemistry and the design of coordination polymers. As mentioned, its reaction with organometallic reagents can lead to new organotin compounds. rsc.orgnih.gov The field of organometallic chemistry is vast, with applications in catalysis, organic synthesis, and materials science. This compound could be a starting point for synthesizing novel organotin halides with specific functionalities.

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The Lewis acidic tin center in this compound makes it a suitable candidate to act as a node in the construction of such polymers. By reacting it with various multitopic organic ligands, it may be possible to create one-, two-, or three-dimensional coordination networks. The properties of these materials, such as their porosity, thermal stability, and photoluminescence, would be influenced by the structure of the organic linker and the coordination geometry around the tin center. The presence of both bromine and iodine could also lead to interesting structural motifs and potentially unique material properties.

Future Directions in Advanced Spectroscopic Techniques for Further Elucidation

A thorough understanding of the structure and bonding in this compound is essential for predicting and controlling its reactivity. Advanced spectroscopic techniques would be indispensable for its characterization. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 119Sn NMR would be a key technique for characterizing this compound and its reaction products. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents. This would allow for the clear identification of the mixed-halide species and the monitoring of its reactions.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy could provide valuable information about the Sn-Br and Sn-I stretching frequencies, offering insights into bond strengths and molecular symmetry.

X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method for determining the precise molecular structure of this compound and its derivatives, including bond lengths and angles.

Mass Spectrometry: This technique would be used to confirm the molecular weight of the compound and to analyze the fragments formed upon ionization, which can provide clues about its structure and bonding.

Future research should focus on obtaining high-quality spectroscopic data for this compound to build a solid foundation for understanding its chemical behavior.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationInformation Gained
119Sn NMRA single resonance in a specific chemical shift rangeConfirmation of the tin(IV) oxidation state and coordination environment
Raman SpectroscopyDistinct peaks for Sn-Br and Sn-I stretching modesInformation on bond strengths and molecular symmetry
Mass SpectrometryA molecular ion peak corresponding to the mass of SnBrI3Confirmation of molecular formula and fragmentation pattern

Untapped Reactivity Profiles and Considerations for Catalytic Applications

The Lewis acidic nature of tin(IV) halides allows them to function as catalysts in a variety of organic reactions, such as Friedel-Crafts acylations and alkylations. nih.gov this compound could exhibit unique catalytic activity due to the specific electronic environment created by the mixed-halide substitution. The differing electronegativities of bromine and iodine could modulate the Lewis acidity of the tin center, potentially leading to enhanced reactivity or selectivity in certain catalytic transformations.

Furthermore, the potential for selective cleavage of the Sn-I bonds could open up novel catalytic cycles. For instance, in reactions where iodide is a better leaving group, the compound might initiate a reaction through the loss of an iodide ion, which could then be regenerated in a subsequent step.

Research into the catalytic applications of this compound would involve screening its activity in a range of known tin-catalyzed reactions and exploring its potential in new transformations. The development of chiral versions of this catalyst, by coordination to chiral ligands, could also be a fruitful area of investigation for asymmetric catalysis. The potential for this compound to participate in redox reactions, given the multiple oxidation states available to tin, is another avenue for exploration in catalysis. aspirationsinstitute.com

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